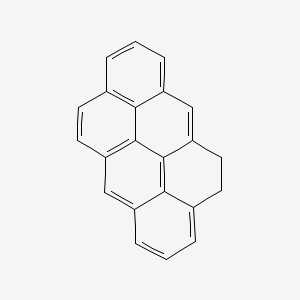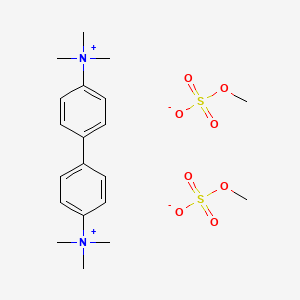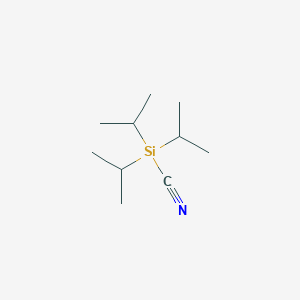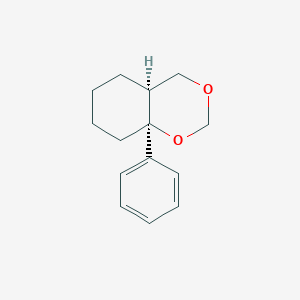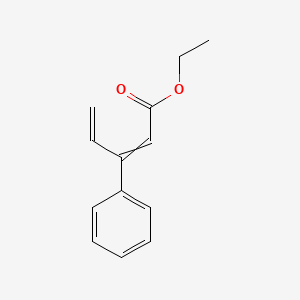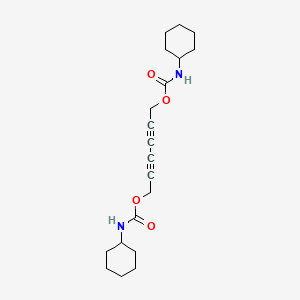
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diacetylene core with two cyclohexylcarbamate groups attached at either end, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) typically involves the reaction of hexa-2,4-diyne-1,6-diol with cyclohexyl isocyanate. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by the disappearance of the starting materials on thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) can undergo various chemical reactions, including:
Oxidation: The diacetylene core can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes.
Substitution: The cyclohexylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials with unique mechanical and optical properties.
Wirkmechanismus
The mechanism by which Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) exerts its effects involves its interaction with specific molecular targets. The diacetylene core can undergo polymerization, leading to the formation of conjugated polymers with unique properties. The cyclohexylcarbamate groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-diyne-1,6-diyl bis(p-toluenesulfonate): Similar diacetylene core but different functional groups.
Hexa-2,4-diyne-1,6-diyl bis(4-hexyloxybenzoate): Another diacetylene compound with different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is unique due to its specific combination of a diacetylene core and cyclohexylcarbamate groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
24996-74-5 |
|---|---|
Molekularformel |
C20H28N2O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
6-(cyclohexylcarbamoyloxy)hexa-2,4-diynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H28N2O4/c23-19(21-17-11-5-3-6-12-17)25-15-9-1-2-10-16-26-20(24)22-18-13-7-4-8-14-18/h17-18H,3-8,11-16H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
AJOONGCZBIZAIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCC#CC#CCOC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


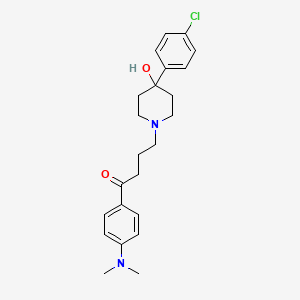


![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
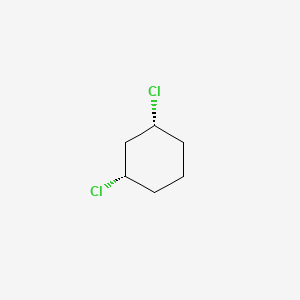
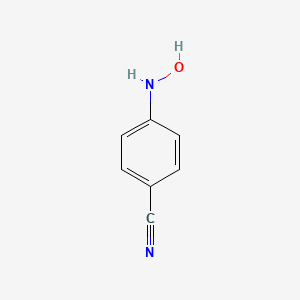
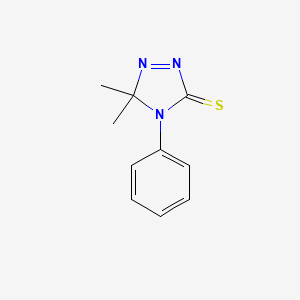
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)

